Terfenadine N-Oxide

Descripción

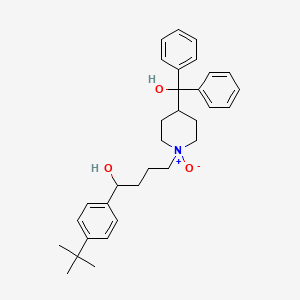

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO3/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33(36)23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDFVVYPNXXEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634901-83-0 | |

| Record name | 1-((4RS)-4-(4-(1,1-Dimethylethyl)phenyl)-4-hydroxybutyl)-4-(hydroxydiphenylmethyl)piperidine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634901830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634901-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((4RS)-4-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-HYDROXYBUTYL)-4-(HYDROXYDIPHENYLMETHYL)PIPERIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQB8G2S2RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and Mechanistic Pathways of Terfenadine N Oxide Formation

Cytochrome P450 (CYP) Mediated N-Oxidation of Terfenadine (B1681261)

The Cytochrome P450 superfamily of heme-containing enzymes, located primarily in the endoplasmic reticulum of hepatocytes, is central to the metabolism of a vast number of xenobiotics, including terfenadine. bioline.org.br These enzymes are responsible for catalyzing a variety of oxidative reactions. bioline.org.br

Identification and Characterization of Specific CYP Isoforms (e.g., CYP3A4, CYP3A5) in N-Oxidation of Terfenadine

The metabolism of terfenadine is predominantly mediated by the CYP3A subfamily. bioline.org.brnih.gov Specifically, CYP3A4 has been extensively identified as the principal enzyme responsible for the major metabolic pathways of terfenadine, including N-dealkylation and C-hydroxylation. nih.govjst.go.jpdoi.org Studies using human liver microsomes, selective chemical inhibitors, and antibodies have confirmed the critical role of CYP3A4 in these transformations. nih.gov The rates of formation for terfenadine's major oxidative metabolites show a high correlation with nifedipine (B1678770) oxidation, a well-established marker for CYP3A4 activity. nih.gov

While the N-oxidation of terfenadine to Terfenadine N-Oxide is a less-studied metabolic route, the general catalytic profile of the CYP3A subfamily includes heteroatom oxygenation. nih.gov Transformation reactions such as N-oxidation are known to be catalyzed by CYP3A enzymes. bioline.org.br Given that CYP3A4 is the main enzyme metabolizing the parent compound, it is the most probable candidate for catalyzing the formation of this compound. Furthermore, CYP3A5, which shares significant sequence similarity and overlapping substrate specificity with CYP3A4, may also contribute to this metabolic reaction, although its specific role in terfenadine N-oxidation has not been distinctly characterized. researchgate.net For other substrates like clozapine, CYP3A4 is known to be involved in N-oxide formation. researchgate.net

Enzyme Kinetics of this compound Formation by CYP Enzymes

Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for understanding the efficiency and capacity of a metabolic pathway. While extensive kinetic data exists for the primary CYP3A4-mediated hydroxylation of terfenadine, specific kinetic values for the N-oxidation pathway leading to this compound are not extensively reported in the scientific literature.

Research has focused heavily on the formation of fexofenadine (B15129), for which kinetic parameters have been determined. For instance, the hydroxylation of terfenadine by CYP3A4 exhibits a Vₘₐₓ of 1257 pmol/min/nmol of P450 and a Kₘ of 9 µM. nih.gov The lack of corresponding data for N-oxide formation indicates it is a minor pathway that has not been the focus of detailed kinetic investigation. General studies on CYP3A4 kinetics show that for N,S-oxidation reactions, there is little to no correlation between substrate lipophilicity and kinetic parameters, unlike other reactions such as carbon hydroxylation. researchgate.net

| Metabolic Pathway | Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/nmol P450) | Reference |

|---|---|---|---|---|

| C-Hydroxylation | CYP3A4 | 9 | 1257 | nih.gov |

| C-Hydroxylation | CYP2D6 | 13 | 206 | nih.gov |

| N-Oxidation | CYP Isoforms | Data Not Available | Data Not Available | N/A |

Mechanistic Insights into Oxygen Transfer During N-Oxidation by CYPs

The catalytic cycle of Cytochrome P450 enzymes provides the framework for understanding N-oxidation. The process is initiated by the binding of the substrate, terfenadine, to the active site of the enzyme, typically CYP3A4. This is followed by a one-electron reduction of the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. Molecular oxygen then binds to the ferrous heme, and a second electron reduction results in the formation of a highly reactive perferryl-oxygen species (formally FeO³⁺). nih.gov

This potent oxidizing agent is responsible for the oxygenation of the substrate. nih.gov In the case of N-oxidation, the perferryl-oxygen complex abstracts an electron from the lone pair of the tertiary nitrogen atom within terfenadine's piperidine (B6355638) ring. This is followed by the transfer of the oxygen atom to the nitrogen, a process often referred to as an "oxygen rebound" mechanism. This results in the formation of the N-O bond, yielding this compound and regenerating the enzyme's ferric resting state.

Flavin-Containing Monooxygenase (FMO) Mediated N-Oxidation of Terfenadine

The Flavin-Containing Monooxygenase (FMO) system represents another major class of Phase I metabolic enzymes. researchgate.netnih.gov Unlike CYPs, FMOs are non-heme monooxygenases that utilize a flavin adenine (B156593) dinucleotide (FAD) prosthetic group to catalyze the oxygenation of soft, nucleophilic heteroatoms such as nitrogen and sulfur. nih.govplos.org

Contribution of FMO Isoforms to this compound Biogenesis

FMOs, particularly FMO1 and the primary adult human liver isoform FMO3, are known to catalyze the N-oxidation of a wide range of xenobiotics containing tertiary amine functionalities. ucl.ac.uknih.govbenthamscience.com The chemical structure of terfenadine, which includes a tertiary nitrogen atom in its piperidine ring, makes it a plausible substrate for FMO-mediated metabolism. mdpi.com Typically, for aliphatic tertiary amines, FMOs produce N-oxides exclusively, whereas CYPs often favor N-dealkylation. ucl.ac.uk

Despite the theoretical potential for FMOs to metabolize terfenadine, direct experimental evidence specifically quantifying the contribution of FMO isoforms to this compound formation is limited in the published literature. The study of terfenadine metabolism has historically been dominated by its interactions with the CYP3A4 enzyme due to significant clinical implications. Therefore, while a role for FMOs in the biogenesis of this compound is mechanistically possible and consistent with their known substrate specificity, it remains an area that has not been extensively investigated. hyphadiscovery.com

Microbial Biotransformation for this compound Generation

The use of microorganisms to mimic and perform metabolic transformations of drugs is a well-established field, providing a valuable tool for producing metabolites for research and development. While much of the microbial biotransformation research on terfenadine has focused on the production of its major active metabolite, fexofenadine, the capability of microorganisms to catalyze N-oxidation is also recognized.

Several microbial genera, particularly from the order Actinomycetales, are known for their versatile oxidative capabilities, which mirror mammalian drug metabolism.

Streptomyces Species: This genus is a rich source of oxidative biocatalysts. rsc.org Studies have shown that Streptomyces species can perform a wide array of oxidative reactions, including N-oxidation. rsc.orgresearchgate.net For instance, research on the biotransformation of sinomenine (B1681799) derivatives identified microorganisms capable of producing N-oxide metabolites. researchgate.net While direct studies focusing on this compound production by Streptomyces are not prominent in the literature, their known ability to perform N-oxidation on other complex molecules suggests they are potential candidates. Streptomyces platensis, for example, has been extensively studied for its ability to oxidize terfenadine to fexofenadine, a multi-step oxidation process. researchgate.netresearchgate.net This demonstrates the presence of robust oxidative enzyme systems in this strain capable of acting on the terfenadine scaffold.

Actinoplanes Species: The bacterium Actinoplanes sp. ATCC 53771 is another microorganism known to metabolize various xenobiotics in ways similar to humans. researchgate.net It produces cytochrome P450 enzymes, such as CYP107E4, CYP267A1, and CYP267B1, which have been shown to convert compounds like diclofenac (B195802) and terfenadine itself. researchgate.netuni-saarland.de Although the specific formation of this compound by these enzymes has not been detailed, the confirmed interaction with the parent drug makes Actinoplanes sp. a relevant model for study.

Fungi: Filamentous fungi are widely used in microbial transformation studies. Genera like Cunninghamella and Absidia have been employed for the biotransformation of terfenadine and its analogue ebastine. jmb.or.krnih.gov For example, Cunninghamella blakesleeana is known to oxidize the tert-butyl group of terfenadine. researchgate.net While the primary focus has been on C-hydroxylation, fungi also possess the enzymatic machinery for N-oxidation of xenobiotics. jmb.or.kr

The enzymatic machinery within these microorganisms is key to their transformative abilities. The primary enzymes implicated in the oxidative metabolism of xenobiotics in these microbial models are cytochrome P450 monooxygenases.

Cytochrome P450 (P450) Systems: Microbial P450s are functionally analogous to their human counterparts. rsc.org Research on Streptomyces platensis has strongly implicated P450 enzymes in the three-step oxidation of terfenadine's tert-butyl group to a carboxylic acid (fexofenadine). researchgate.net This was confirmed through experiments showing that the reaction is oxygen-dependent and is inhibited by known P450 inhibitors like clotrimazole. researchgate.net It is highly probable that the N-oxidation of terfenadine's piperidine nitrogen would also be catalyzed by a P450-dependent monooxygenase. The vast number of P450 genes found in Streptomyces genomes contributes to their broad substrate range and catalytic versatility, which includes various oxidation types like N-oxidation. rsc.orgmdpi.com

Flavin-Containing Monooxygenases (FMOs): In mammals, FMOs are a major class of enzymes responsible for the N-oxidation of soft nucleophiles, such as the tertiary amine in terfenadine. ucl.ac.ukplos.orgnih.gov While less studied in the context of microbial drug metabolism compared to P450s, microorganisms also possess FMO-like enzymes. These enzymes offer an alternative enzymatic route for N-oxide formation. ucl.ac.ukplos.org

To utilize microbial systems effectively for producing metabolites like this compound, optimization of culture and biotransformation conditions is critical. Research aimed at maximizing fexofenadine production offers a template for these strategies.

Medium Composition: The composition of the culture medium can significantly influence enzyme expression and activity. For example, in Streptomyces platensis, the presence of soybean peptones was found to induce the oxidative activity required for terfenadine transformation. researchgate.netnih.gov Components like genistein (B1671435) in soybean flour have been identified as inducers of P450 expression. researchgate.net

Process Parameters: Physical parameters must be carefully controlled to ensure optimal cell growth and catalytic activity. Studies have identified optimal ranges for pH (typically 5.0-8.0), temperature (around 26-28°C), and aeration. google.com

Substrate Feeding: The concentration of the substrate (terfenadine) can be toxic to the microorganisms or inhibit the enzymes at high levels. A fed-batch or split-dose addition strategy, where the substrate is added incrementally, has been shown to be more effective than a single high-dose addition, leading to higher conversion efficiencies. ias.ac.in

These optimization strategies, while documented for fexofenadine, would be the starting point for developing a process specifically for this compound production, requiring fine-tuning to favor N-oxidation over other metabolic pathways.

Exploration of Enzymatic Systems in Microbial Models

Stereochemical Aspects of Nitrogen Oxidation to this compound

The N-oxidation of terfenadine introduces stereochemical complexity. The nitrogen atom within the piperidine ring of terfenadine is a prochiral center. Upon oxidation, this nitrogen atom becomes a new stereocenter, leading to the potential formation of two enantiomers of this compound. This is due to the relatively high energy barrier to nitrogen inversion in tertiary amine N-oxides, which allows for the existence of stable, separable enantiomers at room temperature.

The enzymatic nature of this transformation suggests that the reaction could be stereoselective, favoring the formation of one enantiomer over the other. Enzymatic reactions are well-known for their high degree of stereoselectivity. auburn.edu However, the scientific literature currently lacks specific studies that have investigated the stereochemical outcome of the N-oxidation of terfenadine, either through microbial or mammalian enzymatic systems. The stereoselectivity would be dictated by the specific three-dimensional structure of the enzyme's active site and how it accommodates the terfenadine molecule.

Advanced Analytical Methodologies for Characterization and Quantification of Terfenadine N Oxide

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Elucidation and Quantitation

Liquid chromatography coupled with tandem mass spectrometry stands as a primary tool for the analysis of drug metabolites due to its exceptional sensitivity and selectivity. tandfonline.comcriver.com This technique allows for the separation, detection, and structural elucidation of compounds like Terfenadine (B1681261) N-Oxide, even at trace levels within complex biological samples. tandfonline.com

Development of High-Resolution LC-MS/MS Methods for Terfenadine N-Oxide

High-resolution mass spectrometry (HRMS), often coupled with ultra-performance liquid chromatography (UPLC), provides the accuracy and resolving power necessary to distinguish metabolites from endogenous matrix components. tandfonline.comcriver.com For this compound, with a molecular formula of C₃₂H₄₁NO₃ and an accurate mass of 487.3086, HRMS is critical for unambiguous identification. lgcstandards.com

The development of such methods involves meticulous optimization of both chromatographic and mass spectrometric parameters. A UPLC-Quadrupole Time-of-Flight (QTOF) MS system, for instance, enables the generation of high-resolution data for both quantitative analysis and structural elucidation in a single run. tandfonline.com In a study focused on the oxidative degradation of fexofenadine (B15129), a related compound, an N-oxide impurity was identified and characterized using a UPLC system with a BEH C18 column. semanticscholar.org This highlights the capability of modern LC-MS systems to handle complex separations and identifications.

A typical workflow involves a generic information-dependent acquisition method where full-scan HRMS data is collected alongside MS/MS spectra for ions of interest, allowing for both quantification of the parent drug and identification of its metabolites, such as the N-oxide. tandfonline.com

Table 1: Exemplary LC-MS/MS Method Parameters for N-Oxide Metabolite Analysis

| Parameter | Condition |

|---|---|

| LC System | Waters Acquity UPLC |

| Column | Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.05% Triethylamine in water, pH 7.0 |

| Mobile Phase B | Water:Acetonitrile (10:90 v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 30°C |

| MS System | Triple Quadrupole or QTOF |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) or Full Scan HRMS |

This table is a composite based on methods developed for related compounds, such as fexofenadine N-oxide impurity. semanticscholar.org

Application of Advanced Ionization Techniques in MS (e.g., nano-spray ionization, desorption electrospray ionization)

Advanced ionization techniques have revolutionized the analysis of molecules directly from surfaces, minimizing sample preparation.

Desorption Electrospray Ionization (DESI) is a powerful ambient ionization method used for mass spectrometry imaging (MSI). researchgate.netnih.gov DESI-MSI has been successfully used to map the distribution of terfenadine and its metabolites directly in tissue sections. nih.govmdpi.com In these experiments, a spray of charged micro-droplets is directed at the sample surface, desorbing and ionizing analytes for mass analysis. jst.go.jp This technique has been used to visualize the localization of terfenadine and its metabolites, such as fexofenadine (carboxyterfenadine), in tissues like the liver, providing crucial information on drug metabolism and distribution without the need for sample extraction or labeling. researchgate.net While not explicitly detailing this compound, the methodology is directly applicable to imaging its distribution alongside other metabolites. nih.gov

Nanospray Desorption Electrospray Ionization (nano-DESI) is a related technique that utilizes a liquid bridge formed between two capillaries to desorb and transport analytes to the mass spectrometer. jst.go.jpwvu.edu This method provides a self-aspirating nanospray, which can improve sampling efficiency and spatial resolution in imaging applications. wvu.eduscience.gov The separation of desorption and ionization events in nano-DESI allows for greater control over the analytical process.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of this compound

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of metabolites. criver.com In an MS/MS experiment, a specific precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺ at m/z 488.3) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint.

For N-oxide compounds, characteristic fragmentation pathways often include the loss of an oxygen atom ([M+H-16]⁺) or a hydroxyl radical ([M+H-17]⁺). scielo.brconicet.gov.ar The fragmentation of terfenadine itself typically yields major product ions corresponding to the cleavage of the butyl chain and fragmentation around the piperidine (B6355638) ring. jeol.com It is expected that the MS/MS spectrum of this compound would show similar fragment ions to terfenadine, but with some fragments shifted by 16 Da, corresponding to the addition of the oxygen atom on the piperidine nitrogen. The presence of these characteristic losses and shifts provides strong evidence for the N-oxide structure. scielo.brresearchgate.net High-quality MS/MS data, often obtained from high-resolution instruments like QTOF or Orbitrap analyzers, is crucial for confident structure assignment. tandfonline.comresearchgate.net

Table 2: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Loss/Fragment |

|---|---|---|

| 488.3 [M+H]⁺ | 472.3 | Loss of Oxygen atom (-O) |

| 488.3 [M+H]⁺ | 471.3 | Loss of Hydroxyl radical (-OH) |

| 488.3 [M+H]⁺ | 470.3 | Loss of Water (H₂O) |

| 488.3 [M+H]⁺ | 286 | Fragment containing the N-oxidized piperidine-diphenylmethanol moiety |

This table is predictive, based on known fragmentation patterns of N-oxides and terfenadine. scielo.brconicet.gov.arjeol.com

Chromatographic Separation Strategies for this compound from Related Isomers and Precursors

Effective chromatographic separation is essential to resolve this compound from its parent drug, terfenadine, its major metabolite, fexofenadine, and other potential isomers and degradation products before mass spectrometric analysis. semanticscholar.org The polarity of this compound is increased compared to terfenadine due to the N-oxide group, which influences its retention behavior.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. Various stationary phases have been employed for the separation of terfenadine and its related compounds.

C8 and C18 Columns: These are widely used for separating terfenadine and its metabolites. A study on fexofenadine degradation products, including an N-oxide, successfully used a Waters Acquity BEH C18 column (100 mm x 2.1 mm, 1.7 µm) with a gradient elution. semanticscholar.org Another method for terfenadine and a related compound used a Symmetry C8 column (4.6 x 250 mm, 5 µm). waters.com

Cyano and Phenyl Columns: Cyano-reverse phase columns have been used for the analysis of terfenadine and its primary metabolites from microsomal incubates. nih.gov Phenyl columns have also been screened for their unique selectivity. chromatographyonline.com

Mobile Phase: The choice of mobile phase, including the organic modifier (acetonitrile or methanol) and pH, is critical for achieving optimal separation and sensitivity. chromatographyonline.com For basic compounds like terfenadine and its N-oxide, using a high pH mobile phase can sometimes improve peak shape and MS sensitivity. chromatographyonline.com However, low pH mobile phases (e.g., using formic acid or ammonium (B1175870) acetate) are also commonly and successfully used. tandfonline.comtandfonline.com Gradient elution is typically required to separate compounds with a range of polarities in a reasonable timeframe. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of this compound

While MS/MS provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitive structural elucidation of new chemical entities, including drug metabolites. criver.comnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The formation of an N-oxide at the piperidine nitrogen of terfenadine induces significant changes in the chemical shifts (δ) of the neighboring protons.

In the parent terfenadine molecule, the protons on the carbons adjacent to the piperidine nitrogen appear at a specific chemical shift. Upon N-oxidation, these protons (α-protons) experience a strong deshielding effect due to the electron-withdrawing nature and anisotropic effects of the N-oxide group. This results in a downfield shift (to a higher ppm value) of their corresponding signals in the ¹H NMR spectrum. rsc.org

Table 3: Anticipated ¹H NMR Chemical Shift Changes for this compound

| Proton Environment | Expected Chemical Shift Change upon N-oxidation | Rationale |

|---|---|---|

| Protons on carbons α to piperidine nitrogen | Significant downfield shift (Δδ > 0.5 ppm) | Deshielding from the electron-withdrawing N-oxide group. |

| Protons on carbons β to piperidine nitrogen | Smaller downfield shift | Lesser, but still present, inductive effect from the N-oxide group. |

| Other protons (aromatic, tert-butyl, etc.) | Minimal to no change | Located far from the site of modification. |

This table is predictive, based on general principles of NMR spectroscopy and data from analogous N-oxide compounds. semanticscholar.orgrsc.org

Carbon-13 (¹³C) NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a crucial analytical technique for elucidating the carbon framework of this compound. libretexts.org This method provides information on the number of non-equivalent carbon atoms and their respective chemical environments within the molecule. The chemical shift of each carbon is influenced by factors such as hybridization, the electronegativity of nearby atoms, and steric effects. libretexts.orgcrunchchemistry.co.uk

In the ¹³C NMR spectrum of this compound, distinct signals are expected for the various carbon atoms present in the aromatic rings, the piperidine ring, the butyl chain, and the diphenylmethyl group. The introduction of the N-oxide functional group induces noticeable changes in the chemical shifts of the carbon atoms within the piperidine ring and adjacent carbons compared to the parent terfenadine molecule. Specifically, the carbons alpha to the nitrogen atom in the piperidine ring are expected to experience a downfield shift due to the deshielding effect of the oxygen atom.

A detailed analysis of the ¹³C NMR spectrum allows for the precise assignment of each carbon signal, which is essential for confirming the identity and purity of this compound. The typical chemical shift regions for different types of carbon atoms, such as sp² hybridized carbons of the aromatic rings and sp³ hybridized carbons of the aliphatic portions, aid in this assignment process. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbon Environments in this compound

| Carbon Environment | Predicted Chemical Shift Range (ppm) |

| Aromatic Carbons (Benzene rings) | 110-160 |

| Carbonyl Carbon (if present as an impurity) | 170-220 |

| Carbons adjacent to Nitrogen (Piperidine ring) | 50-70 |

| Other Aliphatic Carbons (Butyl chain, Piperidine ring) | 10-50 |

Note: These are general predicted ranges and actual values may vary based on the specific molecular environment and solvent used.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR spectroscopy provides a more in-depth understanding of the molecular structure of this compound by revealing correlations between different nuclei. wikipedia.org These techniques spread the NMR signals across two frequency dimensions, which helps to resolve overlapping peaks that can occur in complex 1D spectra. wikipedia.orglongdom.org

Several 2D NMR experiments are particularly useful for mapping the connectivity of atoms in this compound:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orglongdom.org By analyzing the cross-peaks in a COSY spectrum, it is possible to trace the proton-proton connectivity throughout the entire molecule, confirming the structure of the butyl chain and the substitution patterns on the aromatic and piperidine rings. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. wikipedia.org For this compound, an HSQC spectrum would show a peak for each C-H bond, with coordinates corresponding to the chemical shifts of the proton and the carbon atom. This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For instance, HMBC can show correlations between the protons on the piperidine ring and the carbons of the butyl chain, confirming their connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org This provides crucial information about the three-dimensional structure and stereochemistry of this compound.

Together, these 2D NMR techniques provide a comprehensive map of the atomic connectivity and spatial arrangement within the this compound molecule, serving as a powerful tool for unambiguous structure elucidation. wikipedia.org

Vibrational Spectroscopy for this compound Characterization

Infrared (IR) Spectroscopy in Identifying Functional Groups of this compound

Infrared (IR) spectroscopy is particularly effective for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of different bonds. s-a-s.orgsavemyexams.com For this compound, the IR spectrum would exhibit characteristic absorption bands for its key functional groups.

The presence of the N-oxide group is a distinguishing feature. The N-O stretching vibration typically appears in the region of 950-970 cm⁻¹. The exact position can be influenced by the surrounding molecular structure. The aromatic rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The aliphatic C-H bonds of the butyl chain and piperidine ring will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org The hydroxyl (-OH) group will be identifiable by a broad and strong absorption band in the region of 3200-3600 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-Oxide | N-O stretch | 950 - 970 | Medium to Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Weak to Medium |

| C=C stretch | 1450 - 1600 | Medium | |

| Alkane | C-H stretch | 2850 - 3000 | Medium to Strong |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| C-O stretch | 1000 - 1260 | Medium to Strong |

These are typical ranges and the exact peak positions and intensities can vary.

Raman Spectroscopy for Complementary Structural Information

Raman spectroscopy provides complementary information to IR spectroscopy. pace.edu It is based on the inelastic scattering of monochromatic light, and the resulting spectrum reveals the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy can provide valuable data on the carbon skeleton, including the aromatic rings and the aliphatic chains. The symmetric breathing modes of the aromatic rings typically give rise to strong and sharp peaks in the Raman spectrum. pace.edu This technique can also be used to study the polymorphism of the compound, as different crystalline forms can exhibit distinct Raman spectra. researchgate.net The combination of both IR and Raman spectroscopy offers a more complete picture of the vibrational properties of this compound, aiding in its structural confirmation and characterization.

Other Spectroscopic and Hyphenated Techniques in N-Oxide Research

In addition to NMR and vibrational spectroscopy, other advanced analytical techniques are employed in the research of N-oxides like this compound. Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures and for metabolite identification studies. soton.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for the analysis of drugs and their metabolites in biological matrices. oup.comresearchgate.net LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. LC-MS/MS, which involves tandem mass spectrometry, provides even greater selectivity and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like this compound without derivatization, GC-MS can be used for the analysis of related volatile impurities or degradation products.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry, offering another avenue for the analysis of charged or polar compounds. researchgate.net

These hyphenated techniques are indispensable in drug metabolism studies, allowing for the separation, identification, and quantification of parent drugs and their metabolites, such as this compound, in complex biological samples. researchgate.net

Strategies for Sample Preparation and Enrichment in this compound Research Studies

Effective sample preparation is a critical step for the accurate and sensitive analysis of this compound, especially in complex matrices like biological fluids (e.g., plasma, urine) and tissues. scribd.comresearchgate.net The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and make the sample compatible with the analytical instrument.

Common strategies for sample preparation and enrichment include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. By selecting appropriate solvents and adjusting the pH, this compound can be selectively extracted from an aqueous biological sample into an organic solvent. scribd.com

Solid-Phase Extraction (SPE): SPE has become a preferred method for sample cleanup and concentration due to its efficiency, selectivity, and potential for automation. researchgate.netmdpi.com A sorbent material in a cartridge is used to retain the analyte from the sample matrix, while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. For this compound, reversed-phase (e.g., C18) or ion-exchange sorbents can be employed. nih.govscispace.com

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from biological samples, such as plasma or serum. nih.gov An organic solvent (e.g., acetonitrile, methanol) or an acid is added to the sample to precipitate the proteins, which are then removed by centrifugation. The resulting supernatant, containing this compound, can be further processed or directly analyzed.

Dispersive Solid-Phase Extraction (d-SPE): This is a variation of SPE where the sorbent is dispersed directly into the sample solution. mdpi.com This technique is often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods and can be effective for cleaning up complex samples. mdpi.com

The choice of sample preparation strategy depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical method. For trace-level analysis of this compound in biological samples, enrichment techniques like SPE are often necessary to achieve the required sensitivity. mdpi.com

Chemical and Biotransformational Stability and Degradation Pathways of Terfenadine N Oxide

Mechanisms of Chemical Degradation of Terfenadine (B1681261) N-Oxide

The chemical stability of Terfenadine N-Oxide is influenced by oxidative, photolytic, and pH-driven conditions. While direct degradation studies on this compound are limited, valuable insights can be drawn from forced degradation studies of its close analogue, Fexofenadine (B15129), which is the principal active metabolite of Terfenadine. nih.gov

Active pharmaceutical ingredients that contain an amine functional group are generally susceptible to degradation into their corresponding N-oxides when subjected to oxidative stress. lgcstandards.com In the context of Terfenadine's family of compounds, the N-oxide is a known product of oxidative processes.

Forced degradation studies on Fexofenadine have shown that it degrades significantly under oxidative stress. researchgate.netnih.gov When subjected to 30% hydrogen peroxide at 80°C for 8 hours, approximately 70% of the Fexofenadine degraded, leading to the formation of its N-oxide, 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid, as a major degradation product. nih.gov This indicates that the piperidine (B6355638) nitrogen is susceptible to oxidation. The formation of the N-oxide as a stable end-product of this pathway suggests its relative resistance to further degradation under these specific oxidative conditions. researchgate.netnih.gov

The effect of light on chemical stability, known as photolytic degradation, is a critical factor in determining a compound's environmental fate and required storage conditions. nih.gov This process can involve the combined action of sunlight and air, leading to oxidation and hydrolysis. nih.gov

Studies on the photostability of the parent compounds of this compound have produced varied results. One forced degradation study reported that Fexofenadine was stable when exposed to photolytic conditions, which included 1.2 million lux hours of visible light and 200 watt h/m² of UV light. nih.gov In contrast, other research has categorized Fexofenadine and other antihistamines containing nitrogen heterocycles as photosensitive compounds with poor stability under UV irradiation. researchgate.net

In a study where Fexofenadine was subjected to degradation with 2N HCl, 2N NaOH, and 20% H₂O₂, no degradation was observed under UV light or thermal conditions. innovareacademics.in The direct photolytic stability of isolated this compound under various simulated environmental conditions has not been extensively reported. Heterogeneous photocatalysis using semiconductors like TiO₂ and ZnO is a common method for studying the degradation of pharmaceutical compounds in water under solar radiation. nih.gov

The stability of a compound in solution is often dependent on the pH. A comparative study on the chemical stability of Terfenadine and Fexofenadine was conducted at 70°C across a wide pH range (pH 1 to 14). nih.gov The results showed that the degradation rate constants for Terfenadine decreased as the pH increased from acidic to alkaline conditions. nih.gov For both drugs, the degradation followed first-order kinetics. researchgate.net

In forced degradation studies of Fexofenadine, slight degradation was observed in acidic (1 N HCl at 60°C for 3.5 hours) and basic (2 N NaOH at 60°C for 24 hours) conditions, but the N-oxide was not reported as a major product under these hydrolytic stresses. nih.gov Another study noted that Fexofenadine showed 17.49% degradation in 0.5 M HCl and 10.66% in 0.5 M NaOH at 80°C. nih.gov This suggests that while the parent molecule undergoes some pH-dependent hydrolysis, the N-oxide functional group itself is relatively stable under these specific acidic and basic conditions.

The following table summarizes the kinetic parameters for the degradation of Terfenadine at 70°C in solutions of varying pH.

Data from a comparative study on Terfenadine degradation. nih.gov

Photolytic Degradation Under Simulated Environmental Conditions

Reversion of this compound to Parent Terfenadine

The conversion of N-oxides back to their parent tertiary amines is a recognized metabolic pathway. acs.org This reduction can occur through both enzymatic and chemical processes.

The interconversion between aliphatic tertiary amines and their N-oxides is a well-established metabolic pathway. tandfonline.com N-oxides can be reduced back to the parent amine in vivo, and in some cases, are considered prodrugs of the corresponding tertiary amines. acs.org

This reduction is often carried out by enzyme systems in the liver. nih.gov Studies have shown that the reduction of tertiary amine N-oxides can be catalyzed by cytochrome P-450 and aldehyde oxidase. nih.govresearchgate.net The reduction of tiaramide (B1203770) N-oxide, for example, occurs in rat liver microsomes, is dependent on NADPH, and is inhibited by oxygen, which provides evidence for the role of cytochrome P-450. researchgate.net Other research has identified aldehyde oxidase in the liver cytosol as a major N-oxide reductase. nih.gov Furthermore, some N-oxide reduction appears to be a non-enzymatic catalytic action of the heme group within cytochrome P450, requiring the presence of a reduced flavin. tandfonline.com Peroxidases have also been shown to model the amine oxide reductase activity found in hepatic fractions. nih.gov

Chemical reagents can be used to selectively reduce N-oxides to their corresponding amines. Titanium trichloride (B1173362) (TiCl₃) is a well-established and facile reagent for this purpose. nih.gov The reaction requires two moles of titanium(III) for each mole of the amine N-oxide. nih.gov

This method is highly effective and has been applied in drug metabolism studies to confirm the identity of N-oxide metabolites. nih.govresearchgate.net The reduction with TiCl₃ is efficient even in the presence of biological matrices like plasma and urine. nih.gov This reagent is selective, allowing for the reduction of N-oxides without affecting other labile groups such as sulfoxides. nih.gov This makes it a valuable tool for characterizing potential impurities and metabolites that arise during drug synthesis and development. researchgate.net

Enzymatic Reduction Mechanisms of N-Oxides

Biodegradation of this compound in Environmental Models

The environmental fate of pharmaceutical compounds and their metabolites is a growing area of concern. Understanding the biodegradation of these molecules is crucial for assessing their potential persistence and impact on ecosystems. This section explores the biodegradation of this compound, a metabolite of the second-generation antihistamine terfenadine, in various environmental models.

Microbial Degradation of N-Oxides

The microbial degradation of aromatic N-oxides is a key process in their environmental transformation. While specific studies on the microbial degradation of this compound are limited, the broader understanding of how microorganisms metabolize structurally similar compounds provides valuable insights.

N-oxides of tertiary amine drugs can be formed through various oxidative processes, including microbial action. nih.govnih.gov The N-oxide functional group can significantly alter the physicochemical properties of the parent molecule, potentially affecting its biodegradability. In some cases, N-oxidation is a detoxification pathway, while in others, it can lead to the formation of more persistent or reactive species.

Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of transforming xenobiotic compounds. For instance, certain Streptomyces species have been shown to oxidize the tert-butyl-phenyl group of terfenadine to its active metabolite, fexofenadine. nih.gov This oxidative capability highlights the potential for microorganisms to also interact with this compound. The initial step in the degradation of many aromatic compounds involves hydroxylation, often catalyzed by monooxygenase or dioxygenase enzymes. biomedpharmajournal.org It is plausible that similar enzymatic systems could catalyze the reduction of the N-oxide back to the tertiary amine (terfenadine) or further hydroxylate the aromatic rings of the this compound molecule, initiating its breakdown.

Studies on other tertiary amine N-oxides have shown that they can be susceptible to microbial transformation. For example, the N-oxides of some pharmaceuticals have been found to undergo reduction back to the parent amine under certain environmental conditions. nih.gov This reductive pathway is significant as it can regenerate the original, pharmacologically active compound. The anaerobic conditions often found in sediments and certain wastewater treatment stages could favor such reductive transformations.

Persistence and Transformation Kinetics in Aquatic and Sediment Systems

The persistence of pharmaceutical metabolites in aquatic and sediment systems is a key determinant of their environmental risk. Laboratory and field studies on related N-oxide compounds provide a framework for understanding the likely behavior of this compound.

A study investigating the formation and persistence of N-oxide transformation products of several tertiary amine drugs in surface water revealed their stability under both solar photolysis and aerobic biodegradation conditions. nih.gov While N-oxidation was a minor transformation pathway compared to N- and O-dealkylation during initial degradation, the resulting N-oxides showed significant persistence. nih.gov For some N-oxides, a slight reverse reaction to the parent compound was observed during aerobic biodegradation. nih.gov This suggests that this compound, once formed, may persist in the aquatic environment.

The table below summarizes findings on the persistence of N-oxides from a study on various tertiary amine drugs, which can be used as a proxy to estimate the behavior of this compound.

| Compound | Formation during Photodegradation (% of initial parent compound) | Formation during Biodegradation (% of initial parent compound) | Persistence under Solar Photolysis | Persistence under Aerobic Biodegradation | Observed Reverse Reaction to Parent Compound |

|---|---|---|---|---|---|

| Venlafaxine-N-oxide | 8.4 - 12.8% | <4% | Stable | Stable | Not significant |

| Tramadol-N-oxide | 8.4 - 12.8% | <4% | Stable | Stable | Slight |

| Amisulpride-N-oxide | Not specified | Not specified | Stable | Stable | Slight |

| O-desmethylvenlafaxine-N-oxide | Not specified | Not specified | Fast dissipation | Not specified | Not specified |

Data based on a study of various tertiary amine drug N-oxides, providing an indication of potential behavior for this compound. nih.gov

The higher persistence of N-oxides compared to their parent compounds and other transformation products can lead to their relative accumulation in the environment. nih.gov This is attributed to potentially slower degradation kinetics and lower sorption to sediment for the N-oxide metabolites. nih.gov

Comparative Stability Analysis of this compound with Other Related Metabolites

A comparative study on the chemical stability of terfenadine and fexofenadine under various stress conditions (temperature, pH, UV/VIS light) found that fexofenadine was more sensitive to degradation by temperature and pH than terfenadine. nih.gov Both compounds were similarly sensitive to high doses of UV/VIS light, and their degradation followed first-order kinetics. nih.gov

While direct comparative stability data for this compound is not extensively available, studies on the oxidative degradation of fexofenadine have identified the corresponding N-oxide as a major degradation product. nih.govsemanticscholar.org This indicates that under oxidative stress, the formation of the N-oxide is a significant degradation pathway for fexofenadine. One study found that fexofenadine degraded significantly under oxidative stress (3% H₂O₂ at 60°C for 5 hours), leading to the formation of fexofenadine N-oxide. nih.govsemanticscholar.org

Furthermore, the ozonation of fexofenadine in water, a process relevant to wastewater treatment, also results in the formation of fexofenadine N-oxide as one of the main transformation products. nih.gov The reaction of fexofenadine with ozone is relatively rapid, with an apparent second-order rate constant of 9.0 x 10³ M⁻¹s⁻¹ at pH 7. nih.gov

The table below summarizes the degradation of fexofenadine under different stress conditions, highlighting the formation of the N-oxide.

| Stress Condition | Observation for Fexofenadine | Major Degradation/Transformation Product |

|---|---|---|

| Acid Hydrolysis (1 N HCl, 60°C, 3.5 hrs) | Slight degradation | Not specified |

| Base Hydrolysis (2 N NaOH, 60°C, 24 hrs) | Slight degradation | Not specified |

| Oxidation (3% H₂O₂, 60°C, 5 hrs) | Significant degradation | Fexofenadine N-oxide |

| Thermal (105°C, 24 hrs) | Slight degradation | Not specified |

| Ozonation (pH 7) | Rapid reaction | Fexofenadine N-oxide and other products |

Data compiled from studies on fexofenadine degradation. nih.govnih.govsemanticscholar.org

These findings suggest that while terfenadine itself is metabolized to fexofenadine, fexofenadine can be further transformed into its N-oxide under oxidative conditions. The stability of this compound itself, once formed, appears to be relatively high, as indicated by the persistence of other tertiary amine N-oxides in environmental systems. nih.gov

Application of Terfenadine N Oxide in Biochemical Probes and Enzyme Activity Assessment

Terfenadine (B1681261) N-Oxide as a Selective Marker for Cytochrome P450 Isoform Activity

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. bioline.org.brmdpi.com Identifying the specific CYP isoforms involved in a drug's metabolism is a critical step in drug development. mdpi.com Terfenadine and its N-oxide metabolite have emerged as important tools for this purpose.

Utility of N-Oxide Formation as a Probe for CYP3A4 and CYP3A5 Activity

The CYP3A subfamily, particularly CYP3A4 and CYP3A5, is responsible for the metabolism of approximately half of all prescription medications. nih.govnih.gov These two enzymes have a significant overlap in the substrates they metabolize, making it difficult to distinguish their individual contributions. nih.govnih.gov However, the N-oxidation of a terfenadine analog, designated as T-5, to form T-5 N-oxide has been identified as a highly selective reaction for CYP3A5. nih.govnih.govsemanticscholar.org This discovery provides a much-needed tool to specifically measure CYP3A5 activity even in the presence of CYP3A4. nih.govnih.gov

Research has shown that the formation of T-5 N-oxide is over 100-fold more selective for CYP3A5 than for CYP3A4. nih.govnih.gov This high degree of selectivity is crucial for accurately assessing the role of CYP3A5 in drug metabolism. The rate of T-5 N-oxide formation has been shown to be highly correlated with the CYP3A5 genotype and its expression levels in human liver microsomes and hepatocytes. nih.govdoi.orgnih.gov This strong correlation allows researchers to use T-5 N-oxide formation as a reliable marker for CYP3A5 phenotyping. nih.gov

Development of in vitro Assays for Enzyme Phenotyping and Genotyping Using N-Oxide Formation

The selective formation of T-5 N-oxide by CYP3A5 has enabled the development of robust in vitro assays for enzyme phenotyping. nih.govnih.gov These assays typically involve incubating human liver microsomes or hepatocytes with T-5 and measuring the rate of T-5 N-oxide production. nih.gov The results from these assays can then be used to categorize individuals based on their CYP3A5 activity levels. nih.gov

For instance, individuals with at least one functional CYP3A51 allele show significantly higher rates of T-5 N-oxide formation compared to individuals who are homozygous for the non-functional CYP3A53 allele. nih.gov This allows for a clear distinction between different CYP3A5 genotypes based on metabolic activity. nih.gov These in vitro phenotyping assays are invaluable for predicting how an individual might metabolize drugs that are substrates of CYP3A5. nih.govnih.gov

Role in Enzyme Inhibition and Induction Studies

Understanding how other compounds might inhibit or induce the activity of drug-metabolizing enzymes is a cornerstone of drug interaction studies. Terfenadine N-oxide formation provides a specific reaction to probe these effects on CYP3A5.

Studies of Enzyme Induction Affecting N-Oxidation Pathways

Enzyme induction, the process by which exposure to a substance increases the activity of an enzyme, can significantly alter drug metabolism. mdpi.com Studies have investigated how inducers of cytochrome P450 enzymes affect the N-oxidation pathways of terfenadine. For example, the culture conditions of Streptomyces platensis, a bacterium capable of metabolizing terfenadine, can influence the formation of its metabolites. researchgate.net The presence of soybean peptone in the culture medium was found to induce an oxidative activity that favored the formation of the acidic metabolite, fexofenadine (B15129), over the intermediate alcohol. researchgate.net This suggests an induction of the enzymes responsible for the later steps in the oxidation pathway. researchgate.net While not directly studying N-oxide formation, this demonstrates how induction can shift metabolic pathways.

Mechanistic Research into N-Oxidation Processes using Terfenadine as a Model Substrate

Terfenadine and its derivatives serve as valuable model substrates for investigating the fundamental mechanisms of N-oxidation and other metabolic reactions catalyzed by cytochrome P450 enzymes. The N-dealkylation of 4-aminopiperidine (B84694) drugs, a class to which terfenadine belongs, is a major metabolic pathway catalyzed by CYP3A4. acs.org

Theoretical studies, including molecular mechanics-based docking and quantum mechanics-based reactivity calculations, have been employed to understand the binding of these substrates to the CYP3A4 active site. acs.org These studies suggest that interactions between the substrate and key amino acid residues, such as serine 119, are crucial for the N-dealkylation reaction. acs.org The reactivity of the alpha-carbon hydrogens on the side chain also plays a significant role in directing the catalytic process. acs.org

Furthermore, the biotransformation of terfenadine by microorganisms like Streptomyces platensis provides a model system for studying multi-step oxidation reactions. researchgate.netresearchgate.netrsc.org These studies have demonstrated the involvement of one or more cytochrome P450 enzymes in the three-step oxidation of terfenadine to fexofenadine. researchgate.netresearchgate.net The use of 18O-labeled oxygen has confirmed that the oxygen atom incorporated into the final product comes from molecular oxygen, a hallmark of P450-catalyzed reactions. researchgate.netresearchgate.net

Kinetic Characterization of N-Oxide Metabolite Formation in in vitro Systems

The formation of the N-dealkylated metabolite of terfenadine, also referred to as azacyclonol (B1665903), is a significant pathway in its biotransformation. This metabolic route, along with C-hydroxylation, is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver. nih.govnih.gov The kinetic characterization of this N-dealkylation reaction in in vitro systems, such as human liver microsomes (HLMs) and recombinant enzyme systems, is crucial for understanding its metabolic profile and potential for drug-drug interactions.

Research using HLMs has established the fundamental kinetic parameters for this reaction. Studies have shown that the N-dealkylation of terfenadine generally follows Michaelis-Menten kinetics. nih.gov The apparent Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax) have been determined across various studies. For instance, in an analysis using microsomes from four human livers, the apparent Km for terfenadine N-dealkylation was determined to be 11 ± 5 µM. nih.gov

The enzyme CYP3A4 is the principal catalyst for terfenadine's N-dealkylation. nih.govnih.gov However, the kinetic behavior of CYP3A4 can be complex, sometimes exhibiting non-Michaelis-Menten or atypical kinetics, which can be influenced by the presence of other compounds. annualreviews.orgnih.gov This highlights the importance of characterizing the kinetics under various conditions. Studies using recombinant human CYP3A4 have also been employed to investigate the specific contribution of this enzyme to terfenadine metabolism. nih.gov

The N-dealkylation pathway is susceptible to inhibition by various compounds, a critical factor in predicting drug-drug interactions. The inhibition constant (Ki) quantifies the potency of an inhibitor. For example, the antifungal drug ketoconazole (B1673606) is a potent competitive inhibitor of terfenadine N-dealkylation, with a reported average Ki of 0.024 µM in human liver microsomes. nih.gov Other drugs, such as certain antidepressants, have also been shown to inhibit this pathway, though with varying potencies. nih.gov

Detailed kinetic data from in vitro studies are presented in the tables below.

| Parameter | Value (mean ± s.e.mean) | In Vitro System | Source |

| Apparent Km | 11 ± 5 µM | Human Liver Microsomes (from 4 donors) | nih.gov |

This table presents the Michaelis constant (Km) for the formation of the N-dealkylated metabolite of terfenadine.

| Inhibitor | Ki Value (mean ± s.e.mean) | Type of Inhibition | Source |

| Ketoconazole | 0.024 µM | Competitive | nih.gov |

| Nefazodone | 10 ± 4 µM | Noncompetitive | nih.gov |

| Sertraline | 10 ± 3 µM | Noncompetitive | nih.gov |

| Fluoxetine | 68 ± 15 µM | Competitive | nih.gov |

| Norfluoxetine | 14 µM | Not specified | nih.gov |

This table displays the inhibition constants (Ki) for several drugs that inhibit the N-dealkylation of terfenadine, indicating their potential to interfere with this metabolic pathway.

The characterization of these kinetic parameters in in vitro systems provides essential data for building models that can predict the pharmacokinetic behavior of terfenadine in vivo. nih.gov This information is fundamental for assessing how co-administered drugs might alter terfenadine's metabolism, leading to changes in its plasma concentration.

Advanced Research Perspectives and Emerging Methodologies in Terfenadine N Oxide Studies

Computational Chemistry and Molecular Modeling of N-Oxidation

Computational chemistry and molecular modeling have become indispensable tools for investigating the metabolic pathways of xenobiotics, including the N-oxidation of terfenadine (B1681261). These in silico approaches provide valuable insights into the molecular interactions and energetics governing these reactions.

Docking Studies of Terfenadine and N-Oxide with Metabolic Enzymes

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand (in this case, terfenadine or its N-oxide) to a target protein, typically a metabolic enzyme like cytochrome P450 (CYP). These studies can elucidate the structural basis for substrate specificity and potential inhibition.

For terfenadine, docking studies have explored its interaction with various CYP isoforms. Notably, terfenadine is a known substrate for CYP3A4 and also interacts with CYP2D6. nih.govselleckchem.comwikipedia.org Computer modeling has been used to investigate the likely interactions of terfenadine with the active site of CYP2D6. nih.gov By overlaying the structure of terfenadine with that of a known CYP2D6 substrate, dextromethorphan, it was possible to superimpose the t-butyl group (a site of hydroxylation) and the nitrogen atom of terfenadine with similar regions in dextromethorphan. nih.gov These computational predictions were supported by experimental data showing that terfenadine inhibits CYP2D6 activity in human liver microsomes. nih.gov

Docking studies have also been instrumental in understanding the interactions of terfenadine with other CYPs, such as CYP3A4, which is the primary enzyme responsible for its metabolism to fexofenadine (B15129). selleckchem.comwikipedia.orgmdpi.com These simulations help to visualize the binding pose within the enzyme's active site and identify key amino acid residues involved in the interaction. dovepress.com For instance, the interaction of various compounds with the active site of CYP3A4 has been studied, revealing that neutral or acidic amino acids are often involved. dovepress.com

It is important to note that while terfenadine itself is metabolized, its N-oxide metabolite can also potentially interact with metabolic enzymes. However, specific docking studies focusing solely on Terfenadine N-oxide are less commonly reported in the literature compared to the parent drug.

Table 1: Key Findings from Docking Studies of Terfenadine with Metabolic Enzymes

| Enzyme | Key Findings |

| CYP2D6 | Terfenadine can be docked into the active site of a CYP2D6 protein model, with its t-butyl group and nitrogen atom aligning with key regions of the known substrate, dextromethorphan. nih.gov |

| CYP3A4 | Terfenadine binds to the active site of CYP3A4, the primary enzyme in its metabolism to fexofenadine. selleckchem.comwikipedia.org Docking studies help identify key amino acid residues involved in this interaction. dovepress.com |

| CYP2J2 | While not a direct docking study of the N-oxide, terfenadine is a substrate for CYP2J2, and its metabolite, terfenadone (likely referring to the cardiotoxic metabolite), is a potent inhibitor. nih.gov |

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical (QM) calculations offer a deeper understanding of the chemical reactions involved in metabolism by modeling the electronic structure of molecules and the energetics of reaction pathways. researchgate.netmdpi.com These methods can be used to calculate the activation energies for different metabolic transformations, thereby predicting the most likely reaction pathways. acs.org

In the context of N-oxidation, QM methods can elucidate the mechanism by which an oxygen atom is transferred to the nitrogen atom of terfenadine. The process of N-dealkylation, a related metabolic pathway for many drugs containing a piperidine (B6355638) moiety like terfenadine, is often initiated by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by the reactive heme species of the P450 enzyme. acs.orgnih.gov QM calculations can determine the energy barrier for this initial step. acs.org

While specific QM studies on the N-oxidation of terfenadine are not extensively detailed in the public domain, the principles have been applied to similar structures. For example, studies on 4-aminopiperidines, which share a structural motif with terfenadine, have used density functional theory (DFT) to calculate the activation energy for the formation of a radical intermediate at the α-carbon, a key step in N-dealkylation. acs.org It is also theoretically possible for a direct oxidation of the nitrogen atom to occur. acs.org

The application of QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the reactive center with high-level QM and the surrounding protein environment with more computationally efficient classical mechanics, provides a more realistic model of the enzymatic reaction. researchgate.net This approach can be used to study the entire catalytic cycle of N-oxidation within the enzyme's active site.

High-Throughput Screening Approaches for Modulators of N-Oxidation

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those that can modulate the activity of a specific biological target, such as the enzymes responsible for terfenadine N-oxidation. jst.go.jp These assays are crucial in drug discovery to identify potential drug-drug interactions early in the development process.

HTS assays for inhibitors of CYP3A4, the primary enzyme metabolizing terfenadine, are well-established. jst.go.jp These assays often use probe substrates that are specifically metabolized by CYP3A4, and the inhibition of this metabolism by test compounds is measured. Terfenadine itself has been used as a probe substrate in such HTS assays. jst.go.jp The development of 96-well plate assays using fluorescent probes or LC-MS/MS methods has enabled the automated and rapid screening of potential inhibitors. jst.go.jp

One HTS approach identified terfenadine as a potential repurposed drug for colorectal cancer by screening an FDA-approved drug library. biorxiv.org This highlights the power of HTS in finding new applications for existing drugs. While this particular screen was not focused on N-oxidation modulation, the methodology is directly applicable.

To specifically screen for modulators of terfenadine N-oxidation, one could develop an assay that quantifies the formation of this compound in the presence of various test compounds. This would likely involve incubating human liver microsomes (which contain a mixture of metabolic enzymes) or recombinant CYP enzymes with terfenadine and the test compound, followed by LC-MS/MS analysis to measure the N-oxide metabolite.

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in Understanding N-Oxide Formation

A systems biology approach, integrating data from multiple "omics" platforms, can provide a comprehensive understanding of the factors influencing this compound formation.

Proteomics: This involves the large-scale study of proteins. In the context of terfenadine metabolism, proteomics can be used to quantify the expression levels of different CYP450 enzymes and other drug-metabolizing enzymes in various tissues or in response to different stimuli. This information is crucial for understanding inter-individual variability in drug metabolism.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. Metabolomics can be used to identify and quantify terfenadine and its various metabolites, including the N-oxide, in biological samples. researchgate.net This provides a direct measure of the metabolic pathways and their relative importance.

The integration of proteomics and metabolomics data can reveal correlations between the abundance of specific metabolic enzymes and the levels of this compound and other metabolites. For example, studies on organs-on-chips have utilized multi-omics approaches to study drug metabolism in a more physiologically relevant context. vanderbilt.eduresearchgate.net These systems allow for the investigation of organ-organ interactions and their impact on metabolic profiles. researchgate.net

By combining these datasets, researchers can build more accurate predictive models of terfenadine metabolism and identify key biomarkers that may predict an individual's metabolic profile.

Novel Analytical Techniques in N-Oxide Research

The accurate and sensitive detection of drug metabolites like this compound is essential for metabolism studies. While traditional techniques like liquid chromatography-mass spectrometry (LC-MS) are the cornerstone of metabolite analysis, novel techniques are continuously being developed to provide more detailed information. researchgate.netdiva-portal.org

Recent advancements in microextraction techniques, such as magnetic graphene oxide dispersive solid-phase extraction (MGO-D-SPE) combined with ion mobility spectrometry (IMS), have been developed for the rapid and efficient determination of drugs like terfenadine in biological samples. scispace.com High-performance liquid chromatography (HPLC) coupled with various detectors remains a fundamental tool for separating and quantifying terfenadine and its metabolites. scribd.com

Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, within tissue sections without the need for labeling. researchgate.netresearchgate.net This provides invaluable information on where a drug and its metabolites are localized within an organ, offering insights into sites of metabolism and potential toxicity.

Desorption electrospray ionization (DESI) and matrix-assisted laser desorption/ionization (MALDI) are two common IMS techniques.

DESI-MS imaging has been used to study the distribution of terfenadine and its metabolites in tissues. For instance, in one study, DESI-MS imaging was used to analyze liver sections from mice dosed with terfenadine. The images showed the distribution of terfenadine and two of its metabolites, hydroxyterfenadine (B15194494) and carboxyterfenadine. lcms.cz Another study used DESI-MS imaging to investigate the distribution of terfenadine and its metabolites in locusts, revealing that terfenadine was primarily found in the stomach and intestinal walls, while its metabolites were localized in the unexcreted feces. gumed.edu.plnih.gov

MALDI-IMS has also been applied to visualize the first-pass metabolism of terfenadine in whole-body tissue sections of mice and rats. researchgate.net These studies demonstrated that the low oral bioavailability of terfenadine is largely due to extensive metabolism in the intestines and liver before it reaches systemic circulation. researchgate.net

Microextraction Techniques in Analytical Method Development

The precise quantification of this compound and its parent compound, terfenadine, in various matrices is crucial for metabolic and environmental studies. Modern analytical chemistry has shifted towards miniaturized sample preparation methods, known as microextraction techniques, which offer significant advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comcore.ac.uk These advanced techniques are characterized by their minimal consumption of organic solvents, reduced sample volume requirements, and high analyte recovery and preconcentration factors. mdpi.comcore.ac.uk

Several microextraction techniques have been developed and applied for the analysis of pharmaceutical compounds, including terfenadine. mdpi.com These methods can be broadly categorized based on the extracting phase (liquid or solid). Key liquid-phase microextraction (LPME) variants include single-drop microextraction (SDME), hollow-fiber liquid-phase microextraction (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). frontiersin.orgmdpi.com Solid-phase based approaches include solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS). mdpi.commdpi.com

A notable application in the analysis of terfenadine involved the development of a method using magnetic graphene oxide dispersive solid-phase extraction (MGO-D-SPE) coupled with ion mobility spectrometry (IMS). mdpi.comresearchgate.net This technique was successfully used for the simultaneous determination of terfenadine and four other drugs in complex biological matrices like saliva and urine. mdpi.comresearchgate.net The use of magnetic graphene oxide as the sorbent material facilitates easy separation of the analyte-rich phase from the sample matrix, simplifying the extraction process.

The choice of microextraction technique depends on the analyte's properties, the sample matrix, and the analytical instrument used for final determination, which is often a form of chromatography like HPLC. frontiersin.org The efficiency of these methods relies on optimizing parameters such as sorbent type, sample pH, extraction time, and the composition of the elution solvent. mdpi.com

Table 1: Comparison of Selected Microextraction Techniques

| Technique | Principle | Key Advantages | Typical Application for Pharmaceuticals |

|---|---|---|---|

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that enables rapid analyte transfer. core.ac.uk | Extremely fast, simple, low cost, high enrichment factor. core.ac.ukfrontiersin.org | Extraction from aqueous samples like urine and water. researchgate.net |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | A porous hollow fiber membrane contains a small volume of organic solvent, which serves as the extraction phase for analytes from the sample. mdpi.com | Excellent sample clean-up, high selectivity, protection of the extraction phase. core.ac.uk | Analysis of drugs in biological fluids. mdpi.com |

| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample, and analytes are adsorbed onto the coating. mdpi.com | Solvent-free, simple, integrates sampling and preconcentration, suitable for automation. mdpi.com | Determination of volatile and non-volatile compounds in various matrices. mdpi.com |

| Microextraction by Packed Sorbent (MEPS) | A miniaturized version of SPE where a small amount (1-2 mg) of sorbent is packed inside a syringe barrel. mdpi.com | Low sample/solvent volume, can be directly coupled to chromatographic systems. mdpi.com | Analysis of drugs in biological samples like saliva and urine. mdpi.com |

Future Directions in the Academic Investigation of this compound and Related N-Oxides in Chemical and Environmental Research

The study of this compound is emblematic of a broader scientific interest in the fate and activity of pharmaceutical N-oxides. Future academic investigations are poised to explore several key areas, spanning environmental science, analytical chemistry, and medicinal chemistry.

In environmental research, a significant knowledge gap exists concerning the fate and impact of pharmaceutical transformation products (TPs), including N-oxides. acs.org While laboratory studies on the biodegradation and photodegradation of parent drugs like venlafaxine (B1195380) and tramadol (B15222) show N-oxidation to be a minor pathway, field studies have revealed the stability and high occurrence of their N-oxide TPs in rivers. nih.gov This discrepancy suggests that the environmental persistence of N-oxides may be higher than that of their parent compounds, leading to their relative accumulation. nih.gov Future research will likely focus on elucidating the specific environmental conditions that favor the formation and persistence of N-oxides. diva-portal.org An important aspect of this research is the potential for N-oxides to undergo reduction back to the parent tertiary amine drug under certain environmental conditions, which could reintroduce the active pharmaceutical into ecosystems. acs.orgnih.gov